(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)
Overview
Description
Pseudoephedrine is a widely used compound in asymmetric synthesis and has various applications in chemistry due to its unique molecular structure and properties.
Synthesis Analysis
Pseudoephedrine, including its enantiomers, can be effectively used as a chiral auxiliary for asymmetric synthesis. It has been successfully used in the N-acylation to form tertiary amides, and in the presence of lithium chloride, the enolates of pseudoephedrine amides undergo diastereoselective alkylations with a broad range of alkyl halides. This results in α-substituted products that can be transformed into enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones (Myers et al., 1997).
Molecular Structure Analysis
Studies on 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-ones derived from pseudoephedrine have shown that they exhibit multiple conformers at room temperature. This characteristic is attributed to allylic strain and a gauche effect arising from the torsional energy barrier between the lone pair electrons of the nitrogen atoms (Hitchcock et al., 2001).
Chemical Reactions and Properties
Pseudoephedrine has been involved in various chemical reactions, including its use in the synthesis of alpha-amino acids through the alkylation of pseudoephedrine glycinamide (Myers et al., 1997). Additionally, the compound has been used to study chiral copper(II) compounds, demonstrating unique interactions and bonding properties (Castro et al., 2005).
Physical Properties Analysis
The physical properties of pseudoephedrine, particularly its solubility, have been a subject of study. Research on microspheres formulated into an oral suspension dosage form showed that pseudoephedrine HCl is highly water-soluble (Bodmeier et al., 1991).
Chemical Properties Analysis
Quantitative analysis of pseudoephedrine in various formulations, such as cough syrups, has been conducted using high-performance liquid chromatography and other spectroscopic methods. This demonstrates its stability and interaction with other compounds in pharmaceutical formulations (Shao et al., 1995).
Scientific Research Applications
Identification as a Marker Impurity in Methamphetamine Synthesis
(Ko et al., 2012) identified (1S,2S)-(+)-Pseudoephedrine-D3 HCl as a marker impurity in the synthesis of methamphetamine, providing valuable information for criminal investigations related to methamphetamine abuse.
Encapsulation in Polymeric Microspheres
(Alex & Bodmeier, 1990) explored the encapsulation of Pseudoephedrine HCl in poly (methyl methacrylate) microspheres, showcasing its potential in drug delivery systems.
Isotope Ratio Analysis for Drug Profiling
(Matsumoto et al., 2008) established a method for analyzing the deuterium contents in Pseudoephedrine HCl for drug profiling, aiding in tracing the origins of seized methamphetamine.
Use in Oral Suspension Dosage Form
(Bodmeier et al., 1991) reported on formulating Pseudoephedrine HCl in polymeric microspheres into an oral suspension dosage form, indicating its versatility in pharmaceutical formulations.
Asymmetric Synthesis of α-Amino Acids
(Myers et al., 1997) described a practical method for asymmetric synthesis of α-amino acids using Pseudoephedrine as a key component, demonstrating its utility in synthetic organic chemistry.
Stereochemical Studies
(Cruz et al., 2001) conducted a stereochemical study on compounds derived from Pseudoephedrine, contributing to the understanding of stereochemistry in organic molecules.
Effects on Beta-Adrenergic Receptor Subtypes
(Vansal & Feller, 1999) studied the direct effects of Pseudoephedrine isomers on human beta-adrenergic receptor subtypes, providing insights into its pharmacological actions.
Spectrophotometric Analysis
(Hoover et al., 1987) achieved the quantitation of Pseudoephedrine HCl in formulations using first-derivative spectroscopy, showing its application in analytical chemistry.
Radioimmunoassays for Bioequivalency Studies
(Findlay et al., 1981) developed sensitive radioimmunoassay procedures for Pseudoephedrine, useful in bioequivalency studies of pharmaceutical products.
As a Chiral Auxiliary in Synthesis
(Myers et al., 1997) and (Mancilla et al., 1995) both highlighted the use of Pseudoephedrine as a chiral auxiliary in the synthesis of various organic compounds, underlining its importance in stereochemical control in synthesis.
Study of Agostic Interaction in Copper(II) Compounds
(Castro et al., 2005) investigated the CH...Cu agostic interaction in chiral copper(II) compounds with Pseudoephedrine derivatives, contributing to the field of inorganic chemistry.
Efficient Synthesis Using Pseudoephedrine
(Li et al., 2009) demonstrated an efficient synthesis method using Pseudoephedrine, showcasing its practicality in large-scale chemical synthesis.
Enzymatic Formation in Microbial Phenylalkylamine Production
(Morris et al., 2018) discussed the enzymatic formation of Pseudoephedrine in microbial phenylalkylamine production, highlighting its role in biotechnological applications.
Safety And Hazards
properties
IUPAC Name |
(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-AAEBCVIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583991 | |
Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3) | |
CAS RN |
285979-73-9, 284665-25-4 | |
Record name | (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284665-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 285979-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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